molecular formula C14H15N B15158298 3',5-Dimethylbiphenyl-2-amine

3',5-Dimethylbiphenyl-2-amine

Cat. No.: B15158298
M. Wt: 197.27 g/mol
InChI Key: RRBVQMLAFZIVCI-UHFFFAOYSA-N
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Description

3’,5-Dimethylbiphenyl-2-amine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where two methyl groups are attached to the 3’ and 5’ positions of one phenyl ring, and an amine group is attached to the 2-position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5-Dimethylbiphenyl-2-amine typically involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated to introduce nitro groups at specific positions.

    Reduction of Nitro Groups: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The final step involves the methylation of the biphenyl compound to introduce methyl groups at the 3’ and 5’ positions.

Industrial Production Methods

Industrial production of 3’,5-Dimethylbiphenyl-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3’,5-Dimethylbiphenyl-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3’,5-Dimethylbiphenyl-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5-Dimethylbiphenyl-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with methoxy groups at the 3 and 4 positions.

    Indole Derivatives: Compounds containing the indole nucleus with various substitutions.

Uniqueness

3’,5-Dimethylbiphenyl-2-amine is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

4-methyl-2-(3-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-10-4-3-5-12(8-10)13-9-11(2)6-7-14(13)15/h3-9H,15H2,1-2H3

InChI Key

RRBVQMLAFZIVCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)C)N

Origin of Product

United States

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